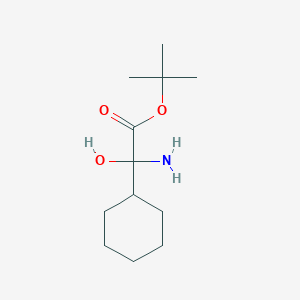
1-Boc-amino-cyclohexylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-amino-cyclohexylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate, is an organic compound with the molecular formula C12H23NO3. It is a derivative of cyclohexylmethanol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-amino-cyclohexylmethanol can be synthesized through the reaction of cyclohexylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Boc-amino-cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Boc-amino-cyclohexylmethanol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-amino-cyclohexylmethanol primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This property allows for selective protection and deprotection of the amino group during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Boc-amino-cyclohexane: Similar structure but lacks the hydroxymethyl group.
1-Boc-amino-2-cyclohexanol: Contains an additional hydroxyl group on the cyclohexane ring.
1-Boc-amino-3-cyclohexanol: Another isomer with the hydroxyl group at a different position.
Uniqueness
1-Boc-amino-cyclohexylmethanol is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This combination allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-cyclohexyl-2-hydroxyacetate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(13,15)9-7-5-4-6-8-9/h9,15H,4-8,13H2,1-3H3 |
InChI Key |
GPLVEKSMOJISAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















